5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole
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Overview
Description
5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole typically involves the reaction of 5-methyl-3-phenyl-1H-1,2,4-triazole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with broad applications in click chemistry and pharmaceuticals.
5-Methyl-3-phenyl-1H-1,2,4-triazole: Lacks the tosyl group but shares similar structural features and reactivity.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole: Known for its use in the synthesis of various biologically active compounds.
Uniqueness
5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole is unique due to the presence of the tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
647376-09-8 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O2S/c1-12-8-10-15(11-9-12)22(20,21)19-13(2)17-16(18-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
ZVJLDEKJLXCANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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